molecular formula C20H22N4O2 B7709526 N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide

Cat. No. B7709526
M. Wt: 350.4 g/mol
InChI Key: WLWHPESXUORLAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide, also known as BPEI-NAD, is a compound that has been synthesized and studied for its potential use in scientific research applications. This compound belongs to the class of nicotinamide adenine dinucleotide (NAD+) analogs and has been shown to have promising biochemical and physiological effects.

Mechanism of Action

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide works by binding to and activating sirtuins, a class of enzymes that are involved in regulating gene expression and cellular metabolism. Sirtuins require NAD+ as a cofactor, and N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide has been shown to be a potent activator of sirtuins.
Biochemical and Physiological Effects:
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide has been shown to have a number of biochemical and physiological effects, including the regulation of gene expression, the promotion of mitochondrial biogenesis, and the enhancement of cellular metabolism. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide in lab experiments is that it is a potent and specific activator of sirtuins, which can be useful for studying the role of sirtuins in cellular processes. However, one limitation of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide is that it can be expensive and difficult to synthesize, which may limit its widespread use in research.

Future Directions

There are a number of potential future directions for research involving N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide. One area of interest is the potential use of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the potential use of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide as a tool for studying epigenetic modifications and their role in disease processes. Further research is needed to fully understand the potential applications of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide in scientific research.

Synthesis Methods

The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide involves a multi-step process that includes the reaction of tert-butyl 4-hydrazinobenzoate with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazole-5-carboxylic acid. The final step involves the reaction of the resulting compound with nicotinamide to form N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide.

Scientific Research Applications

N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide has been studied for its potential use in scientific research applications, particularly in the field of epigenetics. Epigenetics is the study of changes in gene expression that are not caused by changes in the DNA sequence. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)nicotinamide has been shown to have potential as a tool for studying epigenetic modifications, such as DNA methylation and histone acetylation.

properties

IUPAC Name

N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2/c1-13(22-18(25)15-6-5-11-21-12-15)19-23-17(24-26-19)14-7-9-16(10-8-14)20(2,3)4/h5-13H,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLWHPESXUORLAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)C2=CC=C(C=C2)C(C)(C)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.